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molecular formula C4H11Cl2N B032900 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride CAS No. 97941-91-8

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

Cat. No. B032900
M. Wt: 150.08 g/mol
InChI Key: LQLJZSJKRYTKTP-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419988B2

Procedure details

Following the procedure described for Intermediate 3 using 3-(4-nitrophenyl)-1H-pyrazol (2.4 mmol) and 2-chloro-N,N-dimethylethanamine hydrochloride provided the title compound. ESMS [M+H]+: 261.2.
[Compound]
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:14]=[CH:13][NH:12][N:11]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.Cl[CH2:17][CH2:18][N:19]([CH3:21])[CH3:20]>>[CH3:20][N:19]([CH3:21])[CH2:18][CH2:17][N:12]1[CH:13]=[CH:14][C:10]([C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)=[N:11]1 |f:1.2|

Inputs

Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.4 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NNC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCN1N=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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